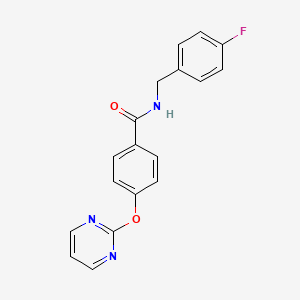![molecular formula C17H25N5O3 B5587985 ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)-1-piperazinecarboxylate](/img/structure/B5587985.png)
ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)-1-piperazinecarboxylate” belong to a class of organic compounds known as heterocyclic compounds. These are compounds that contain one or more rings in their structure that contain atoms other than carbon .
Synthesis Analysis
The synthesis of such compounds often involves the use of precursors in reactions leading to the construction of heterocycles . Cyanoacetohydrazides, for example, have been used as precursors in reactions leading to the synthesis of a wide variety of heterocyclic compounds .Molecular Structure Analysis
The molecular structure of such compounds can be quite complex due to the presence of multiple rings and functional groups. The structure can be analyzed using techniques such as NMR and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. Reactions can involve nucleophilic or electrophilic attack at various sites on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various techniques. These properties can include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Antimicrobial Research
Apalutamide derivatives have been investigated as potential SecA inhibitors . SecA is a crucial component of the bacterial protein secretion pathway, responsible for translocating preproteins across the bacterial cytoplasmic membrane. Since SecA is conserved and essential in all bacteria but absent in humans, it serves as a promising antibacterial drug target. Researchers have synthesized 6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives based on the Apalutamide scaffold, aiming to inhibit SecA and combat drug-resistant bacterial strains.
Anti-Ulcer Activity
In vivo studies have shown that certain Apalutamide analogs exhibit anti-ulcer activity . These compounds demonstrated efficacy in an indomethacin-induced stomach ulcer model. Further exploration of their mechanisms and optimization could lead to novel treatments for gastrointestinal disorders.
Heterocyclic Synthesis
Apalutamide derivatives have been employed in the synthesis of heterocyclic compounds . For instance, they serve as key intermediates in the preparation of related four- to seven-membered heterocycles. These heterocycles often exhibit unique biological activities .
Functionalized Pyridines
The compound’s precursor, 2-aminoprop-1-ene-1,1,3-tricarbonitrile , plays a vital role in organic synthesis. It serves as the CH-acid component for functionalized pyridine synthesis, contributing to the development of diverse chemical libraries .
Diazaspiro[4.5]decane Scaffolds
Apalutamide-based scaffolds have been utilized in the construction of diazaspiro[4.5]decane structures. These scaffolds contain exocyclic double bonds and are formed through regioselective C–C coupling reactions. Such scaffolds hold promise for drug discovery and medicinal chemistry .
Anticancer Analogues
Researchers have synthesized diterpenoid analogs with an 11-(biphenyl-4-yl)-2,4-di-oxaspiro[5.5]undecanone substituent. These analogs exhibit anticancer properties and were prepared via the Suzuki reaction using bromophenyl-substituted spirocyclic ketones derived from Apalutamide .
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-1-en-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-2-25-16(24)22-10-8-21(9-11-22)15-19-14(23)13(12-18)17(20-15)6-4-3-5-7-17/h13H,2-11H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSGPFXRXUIHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3(CCCCC3)C(C(=O)N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2,2'-bipyrimidine hydrochloride](/img/structure/B5587910.png)
![7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5587916.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587931.png)
![(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol](/img/structure/B5587942.png)
![5-[(4-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5587944.png)


![5-allyl-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5587960.png)
![ethyl 4-[(3-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5587963.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5587965.png)
![3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587969.png)
![8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5587970.png)
![1,9-dimethyl-4-(phenylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5587990.png)
![ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5587997.png)